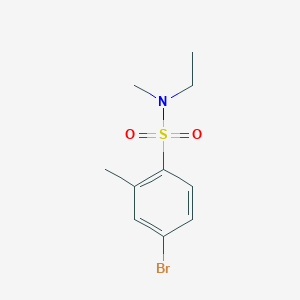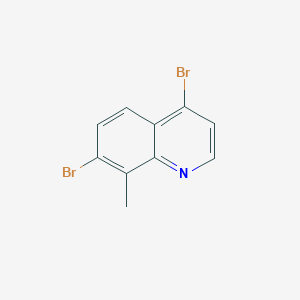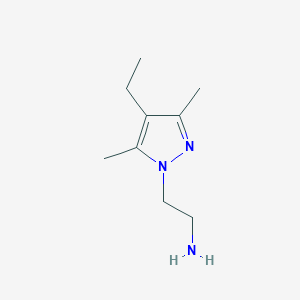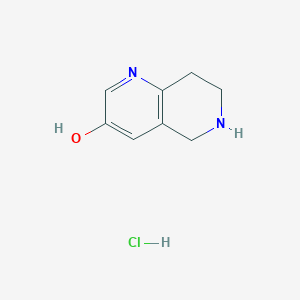
5-((Trimethylsilyl)ethynyl)quinoline
Übersicht
Beschreibung
5-((Trimethylsilyl)ethynyl)quinoline is a chemical compound with the molecular formula C14H15NSi . It contains a quinoline core, which is an aromatic nitrogen-containing heterocyclic compound , and a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves reactions between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . Other methods include microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSi(C)C#Cc1cccc2c1cccn2 . This indicates that the molecule contains a quinoline core with a trimethylsilyl group attached via an ethynyl linkage . Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.36 . Ethynyltrimethylsilane, a related compound, has a boiling point of 53 °C, a density of 0.709 g/cm3, and a refractive index of 1.388 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation in Organic Chemistry
5-((Trimethylsilyl)ethynyl)quinoline and its derivatives play a significant role in the synthesis of various complex organic compounds. For instance, Sakai et al. (2008) highlighted the use of 2-ethynylaniline with a trimethylsilyl group for the indium-promoted intermolecular dimerization of ethynylaniline, resulting in polysubstituted quinoline derivatives (Sakai et al., 2008). Similarly, Yamazaki et al. (2004) described the iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines for synthesizing dihydroquinolines (Yamazaki et al., 2004).
Development of Novel Organic Compounds
The compound has been used in the creation of new organic structures. For instance, Nejrotti et al. (2019) utilized the gold(I)-catalyzed cyclization of N-tosyl-protected 5-benzyl-6-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydropyridines to produce tetrahydrobenzo[g]quinolines (Nejrotti et al., 2019).
Application in the Synthesis of Heterocyclic Compounds
Verma et al. (2011) demonstrated the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure, showcasing the versatility of this compound in synthesizing heterocyclic compounds (Verma et al., 2011).
Role in Photophysical and Photovoltaic Research
Photophysical properties of organic compounds have been explored using derivatives of this compound. For example, Merkt and Müller (2018) studied the photophysical properties of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines, which are relevant in fluorescence and aggregation-induced emission studies (Merkt & Müller, 2018). Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Catalysis and Reaction Mechanism Studies
This compound is instrumental in studies of catalysis and reaction mechanisms. For example, Yamaguchi et al. (2015) utilized trimethylsilyl cyanide in the cyanation of quinoline derivatives, catalyzed by vanadium-containing heteropoly acids, demonstrating the compound's role in catalytic processes (Yamaguchi et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinolines and quinolones, which are structurally related to 5-((trimethylsilyl)ethynyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones generally exhibit their biological activities through different mechanisms of action
Biochemical Pathways
Quinolines and quinolones, however, are known to interact with various biochemical pathways due to their broad spectrum of bioactivities .
Result of Action
The structurally related quinolines and quinolones have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
trimethyl(2-quinolin-5-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)11-9-12-6-4-8-14-13(12)7-5-10-15-14/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKOWJUHVDUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743714 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255952-63-6 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)



![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)

![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)







